
3-Chlorohex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorohex-3-en-2-one is an organic compound with the molecular formula C6H9ClO It is characterized by the presence of a chlorine atom attached to the third carbon of a hexene chain, which also contains a ketone group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorohex-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hex-3-en-2-one using trichloroisocyanuric acid (TCCA) as a chlorinating agent. The reaction typically occurs in the presence of a solvent such as dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a continuous-flow Knoevenagel reaction employing polymer-supported dimethylamine catalyst can be used to obtain intermediates, which are then chlorinated using TCCA .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorohex-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hex-3-en-2-one.
Addition Reactions: The compound can react with hydrogen chloride to form 3,3-dichlorohexane.
Common Reagents and Conditions:
Hydrogen Chloride: Used in addition reactions to form dichlorinated products.
Nucleophiles: Such as hydroxide ions, used in substitution reactions.
Major Products:
3,3-Dichlorohexane: Formed from the addition of hydrogen chloride.
Hex-3-en-2-one: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chlorohex-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of fragrances and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-chlorohex-3-en-2-one involves its reactive functional groups. The chlorine atom and the ketone group can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Hex-3-en-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromohex-3-en-2-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Propiedades
Número CAS |
108957-54-6 |
|---|---|
Fórmula molecular |
C6H9ClO |
Peso molecular |
132.59 g/mol |
Nombre IUPAC |
3-chlorohex-3-en-2-one |
InChI |
InChI=1S/C6H9ClO/c1-3-4-6(7)5(2)8/h4H,3H2,1-2H3 |
Clave InChI |
SVUJNTYKTLXRKF-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


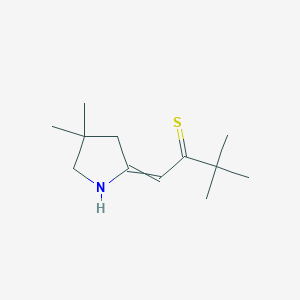
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
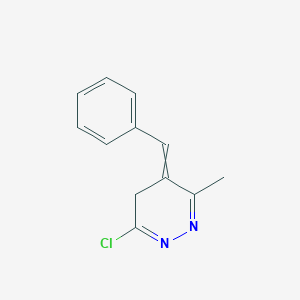
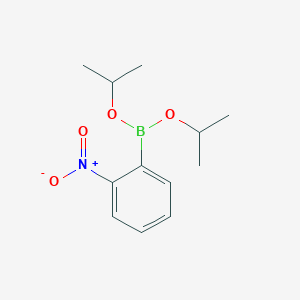
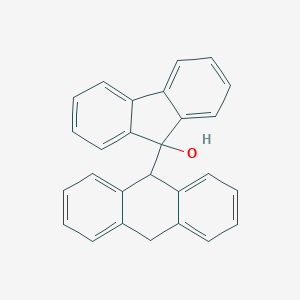


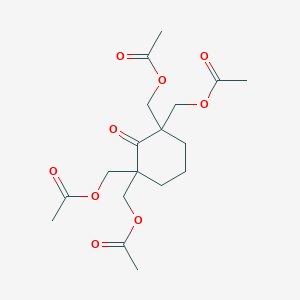
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
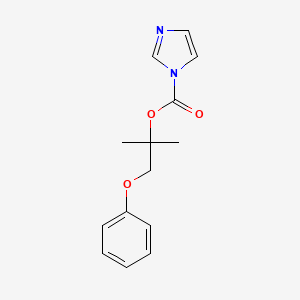
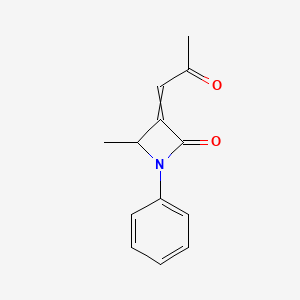
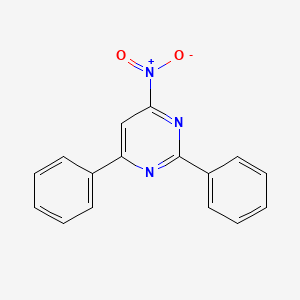
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
